3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one 3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one
Brand Name: Vulcanchem
CAS No.: 108361-85-9
VCID: VC0019611
InChI: InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
SMILES: CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol

3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one

CAS No.: 108361-85-9

Main Products

VCID: VC0019611

Molecular Formula: C16H14N2O4S

Molecular Weight: 330.4 g/mol

3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one - 108361-85-9

CAS No. 108361-85-9
Product Name 3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one
Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
IUPAC Name 4,6-dimethyl-1,1-dioxo-2-phenacyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Standard InChI InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Standard InChIKey MVJRNFYKVCYUEI-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C
Synonyms 3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one
PubChem Compound 463843
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator